molecular formula C10H10NNaO4S B016590 Sodium 1-acetylindoline-2-sulfonate CAS No. 26807-69-2

Sodium 1-acetylindoline-2-sulfonate

Cat. No. B016590
CAS RN: 26807-69-2
M. Wt: 263.25 g/mol
InChI Key: LKAZCMFZYBOAGI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium sulfonates, including Sodium 1-acetylindoline-2-sulfonate, can be achieved through direct and indirect synthesis methods. These methods are chosen based on the available materials and equipment, highlighting the versatility in synthesizing sodium sulfonate compounds (Huang Yan, 2002).

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray diffraction shows detailed coordination and interaction patterns, crucial for understanding the behavior of sodium sulfonate compounds in various conditions (Qiu-ya Wang & Zun-ting Zhang, 2011).

Chemical Reactions and Properties

Copper-mediated reactions, such as the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, are significant for synthesizing various aryl sulfones with excellent regioselectivity and yield (Jidan Liu et al., 2015). Additionally, cross-coupling reactions of organoboronic acids and sulfinate salts utilizing catalytic copper(II) showcase the method's efficiency in yielding sulfone products (Fang Huang & R. Batey, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting points, and polymer formation capabilities of sulfonate compounds can be determined through various analytical techniques. For instance, the solubility of these compounds in different solvents and their interaction with water and other molecules at the air/water interface provide insights into their application potential (T. Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties of sodium sulfonate compounds are influenced by their molecular structure, synthesis method, and the presence of functional groups. These properties play a crucial role in their reactivity, stability, and suitability for various applications. Studies focusing on the reactivity and functionalization of these compounds, such as the Pd(II)-catalyzed direct sulfonylation of C(sp(3))-H bonds with sodium sulfinates, reveal the intricate balance between structure and reactivity (Weihao Rao et al., 2015).

Scientific Research Applications

  • A novel compound derived from sodium 9-acetoxyltanshinone IIA sulfonate, ZY-1A4, reduces inflammation in macrophages. This is achieved by inducing heme oxygenase-1 expression and inhibiting inflammatory pathways, showing potential in inflammation-related research (Liu et al., 2015).

  • Sodium sulfonate groups substituted anthraquinone enhance electrochemical performance and cycling stability in potassium batteries. This suggests a promising alternative for high-performance organic electrode materials (Zhao et al., 2018).

  • Iron sulfide nanostructures synthesized on a large scale demonstrate high discharge capacity and cycling stability in sodium ion batteries. This offers a viable alternative to lithium ion batteries for renewable energy and smart grid applications (Li et al., 2017).

  • Sodium tanshinone IIA sulfonate stimulates chloride secretion in the mouse trachea, potentially improving airway hydration in conditions like cystic fibrosis and chronic obstructive pulmonary disease (Chen et al., 2017).

  • 2,3 Dimercapto-1-propane-sulfonic acid and dimercaptosuccinic acid protect mice from the lethal effects of sodium arsenite. This presents a potential alternative to traditional antidotes for heavy metal poisoning (Tadlock & Aposhian, 1980).

  • Sodium polystyrene sulfonate use, both with and without sorbitol, may be associated with fatal gastrointestinal injury, indicating the need for caution in its clinical application (Harel et al., 2013).

properties

IUPAC Name

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAZCMFZYBOAGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369456
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-acetylindoline-2-sulfonate

CAS RN

26807-69-2
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HF Russell, BJ Harris, DB Hood… - Organic Preparations …, 1985 - Taylor & Francis
… We have isolated the dry sodium 1-acetylindoline-2-sulfonate (111) as a white solid which has displayed an infrared band showing the presence of water even after drying in vacuo at …
Number of citations: 33 www.tandfonline.com
MAH Ismail, DA Abou El Ella, KAM Abouzid… - Bioorganic & medicinal …, 2012 - Elsevier
… Second, it was acetylated using acetic anhydride to give sodium 1-acetylindoline-2-sulfonate.Third; bromination was carried out on this protected indole followed by deprotection using …
Number of citations: 26 www.sciencedirect.com
JP Richards - 2019 - era.ed.ac.uk
… A solution of Sodium 1-Acetylindoline-2-sulfonate hemihydrate (12.0 g, 44.0 mmol, 1.00 equiv) in water (55 ml) was cooled to 0 oC and bromine (7.75 g, 48.5 mmol, 1.10 equiv) was …
Number of citations: 2 era.ed.ac.uk

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